5-{[4-({6-Chlorothieno[2,3-d]pyrimidin-4-yl}amino)piperidin-1-yl]methyl}-2-fluorobenzonitrile; maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRX 08066 is a compound discovered and developed by Predix Pharmaceuticals (later Epix Pharmaceuticals). It is a potent and selective antagonist at the serotonin 5-hydroxytryptamine receptor 2B (5-HT 2B) with a binding affinity (K i) of 3.4 nM. This compound has high selectivity over the closely related 5-hydroxytryptamine receptor 2A and 5-hydroxytryptamine receptor 2C receptors and other receptor targets .
Preparation Methods
The synthesis of PRX 08066 involves multiple steps, starting with the preparation of the core structure, which includes a thienopyrimidine ring. The synthetic route typically involves the following steps:
Formation of the Thienopyrimidine Ring: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups, such as the chlorothieno and fluorobenzonitrile groups.
Coupling Reactions: The final step involves coupling the substituted thienopyrimidine with a piperidine derivative to form PRX 08066.
Chemical Reactions Analysis
PRX 08066 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Substitution reactions are common, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PRX 08066 has several scientific research applications, including:
Pulmonary Arterial Hypertension: PRX 08066 is being researched for the treatment of pulmonary arterial hypertension due to its ability to selectively dilate pulmonary arteries without affecting systemic circulation.
Anti-Cancer Applications: The compound has shown potential in inhibiting fibroblast activation, making it a candidate for anti-cancer research.
Neuroendocrine Tumors: PRX 08066 has been found to play a key regulatory role in neuroendocrine tumor cell proliferation and the modulation of the fibroblast component of the neoplastic microenvironment.
Mechanism of Action
PRX 08066 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine receptor 2B. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking this receptor, PRX 08066 prevents the pathological effects associated with its activation, such as pulmonary arterial hypertension and tumor growth .
Comparison with Similar Compounds
PRX 08066 is unique due to its high selectivity for the serotonin 5-hydroxytryptamine receptor 2B. Similar compounds include:
Bosentan: Another drug used for pulmonary arterial hypertension, but it targets endothelin receptors.
Sildenafil: Known for treating erectile dysfunction, it also treats pulmonary arterial hypertension by inhibiting phosphodiesterase type 5.
Iloprost: A prostacyclin analog used for pulmonary arterial hypertension, it works by dilating blood vessels.
PRX 08066 stands out due to its specific targeting of the serotonin 5-hydroxytryptamine receptor 2B, which provides a unique mechanism of action compared to these other compounds.
Properties
Molecular Formula |
C23H21ClFN5O4S |
---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8) |
InChI Key |
RPYIKXHIQXRXEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.